
Acide 3-fluoro-5-(trifluorométhyl)picolinique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-(trifluoromethyl)picolinic acid consists of a pyridine ring with a fluorine atom at position 3 and a trifluoromethyl group at position 5. The carboxylic acid functional group is attached to the pyridine ring. For a visual representation, refer to the crystal structure analysis provided in the literature .
Applications De Recherche Scientifique
Synthèse pharmaceutique
Ce composé est utilisé dans la synthèse d'ingrédients pharmaceutiques actifs (API) en raison de son excellente lipophilie et de son affinité de liaison fournies par les substituants fluorés .
Études cristallographiques
La structure cristalline de ce composé révèle des motifs de liaison hydrogène intéressants qui peuvent être importants pour comprendre les interactions moléculaires .
Chimie analytique
Il est utilisé en RMN, HPLC, LC-MS, UPLC à des fins analytiques, ce qui indique son rôle dans l'analyse chimique et la recherche .
Mécanisme D'action
Target of Action
Picolinic acid, a related compound, is known to bind to zinc finger proteins (zfps), altering their structures and disrupting zinc binding
Mode of Action
If it behaves similarly to picolinic acid, it may bind to its target proteins and induce structural changes that inhibit function . The presence of fluorine atoms could potentially influence the compound’s binding affinity and selectivity, but this requires further investigation.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.01 (iLOGP), 1.7 (XLOGP3), 3.51 (WLOGP), 0.41 (MLOGP), and 2.23 (SILICOS-IT), with a consensus Log Po/w of 1.77 .
Result of Action
If it acts similarly to picolinic acid, it could potentially disrupt the function of zinc finger proteins, leading to downstream effects on the processes these proteins regulate .
Action Environment
The compound is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen exposure could affect its stability.
Analyse Biochimique
Biochemical Properties
3-Fluoro-5-(trifluoromethyl)picolinic acid plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. For instance, it can chelate metal ions, which is crucial for enzyme catalysis and stabilization of protein structures. The nature of these interactions often involves hydrogen bonding and van der Waals forces, contributing to the compound’s stability and reactivity in biological systems .
Cellular Effects
The effects of 3-Fluoro-5-(trifluoromethyl)picolinic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the absorption of zinc ions, which are vital for numerous cellular functions, including DNA synthesis and repair, and enzyme activity . Additionally, its interaction with cellular proteins can lead to changes in cell signaling pathways, impacting processes such as cell growth and apoptosis.
Molecular Mechanism
At the molecular level, 3-Fluoro-5-(trifluoromethyl)picolinic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-5-(trifluoromethyl)picolinic acid can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that it can maintain its activity for extended periods under controlled conditions, but it may degrade over time, leading to reduced efficacy . These temporal effects are crucial for designing experiments and interpreting results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Fluoro-5-(trifluoromethyl)picolinic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or improving metal ion absorption. At high doses, it can become toxic, leading to adverse effects such as cellular damage or organ toxicity . Understanding these dosage effects is essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
3-Fluoro-5-(trifluoromethyl)picolinic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. For instance, its interaction with enzymes involved in the kynurenine pathway can influence the production of metabolites that play roles in immune response and neuroprotection .
Transport and Distribution
Within cells and tissues, 3-Fluoro-5-(trifluoromethyl)picolinic acid is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to chelate metal ions also influences its distribution, as it can form complexes that are transported to specific sites within the cell .
Subcellular Localization
The subcellular localization of 3-Fluoro-5-(trifluoromethyl)picolinic acid is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes .
Propriétés
IUPAC Name |
3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZWUUUZTIMHML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514772 |
Source


|
| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89402-28-8 |
Source


|
| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



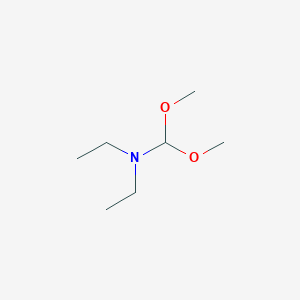
![2-[(Methylamino)methylene]propanedinitrile](/img/structure/B1316435.png)
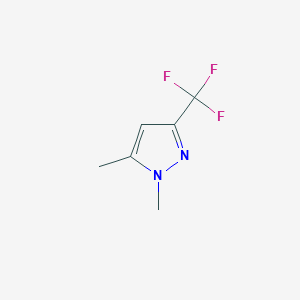
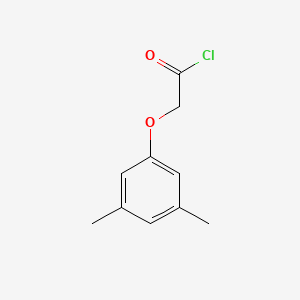
![8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1316443.png)
![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)
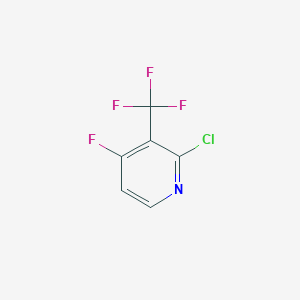
![4-Phenylthieno[3,2-c]pyridine](/img/structure/B1316450.png)
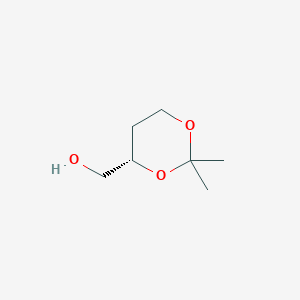
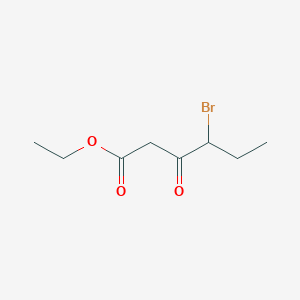
![7-Chloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1316458.png)
